molecular formula C7H4BrF3O2 B1341764 2-Bromo-5-(trifluoromethoxy)phenol CAS No. 205371-26-2

2-Bromo-5-(trifluoromethoxy)phenol

Cat. No. B1341764
M. Wt: 257 g/mol
InChI Key: RHRRKORKKIVAGJ-UHFFFAOYSA-N
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Description

2-Bromo-5-(trifluoromethoxy)phenol is an organic compound with the molecular formula C7H4BrF3O2 . It has a molecular weight of 257.01 . The compound is a liquid at room temperature .


Molecular Structure Analysis

The InChI code for 2-Bromo-5-(trifluoromethoxy)phenol is 1S/C7H4BrF3O2/c8-5-2-1-4 (3-6 (5)12)13-7 (9,10)11/h1-3,12H . This indicates the specific arrangement of atoms in the molecule.


Physical And Chemical Properties Analysis

2-Bromo-5-(trifluoromethoxy)phenol is a liquid at room temperature . It has a density of 1.74 .

Scientific Research Applications

While specific applications of “2-Bromo-5-(trifluoromethoxy)phenol” are not readily available, the compound is a type of halophenol and contains a trifluoromethoxy group . Here are some potential applications based on these characteristics:

  • Organic Synthesis

    • Halophenols are often used as building blocks in organic chemistry . The presence of the bromine atom makes “2-Bromo-5-(trifluoromethoxy)phenol” a potential candidate for various organic reactions.
  • Pharmaceuticals

    • Fluorine-containing compounds are synthesized in pharmaceutical research on a routine basis and about 10% of all marketed pharmaceuticals contain a fluorine atom . The trifluoromethoxy group in “2-Bromo-5-(trifluoromethoxy)phenol” could potentially enhance the bioactivity of pharmaceutical compounds.
  • Material Science

    • Halophenols can be used in the synthesis of polymers . The unique properties of “2-Bromo-5-(trifluoromethoxy)phenol” could potentially be exploited in the development of new materials.
  • Sensors and Receptors

    • Arylboronic acids, which can be synthesized from halophenols, are used in the development of sensors and receptors . “2-Bromo-5-(trifluoromethoxy)phenol” could potentially be used in this context.
  • Functionalization of Nanoparticles

    • Halophenols can be used in the functionalization of nanoparticles . The unique properties of “2-Bromo-5-(trifluoromethoxy)phenol” could potentially be exploited in this field.
  • Boron Neutron Capture Therapy (BNCT) and Positron Emission Tomography (PET)

    • Arylboronic acids, which can be synthesized from halophenols, are used in BNCT and PET . “2-Bromo-5-(trifluoromethoxy)phenol” could potentially be used in these medical imaging techniques.

While specific applications of “2-Bromo-5-(trifluoromethoxy)phenol” are not readily available, the compound is a type of halophenol and contains a trifluoromethoxy group . Here are some potential applications based on these characteristics:

  • Organic Synthesis

    • Halophenols are often used as building blocks in organic chemistry . The presence of the bromine atom makes “2-Bromo-5-(trifluoromethoxy)phenol” a potential candidate for various organic reactions.
  • Pharmaceuticals

    • Fluorine-containing compounds are synthesized in pharmaceutical research on a routine basis and about 10% of all marketed pharmaceuticals contain a fluorine atom . The trifluoromethoxy group in “2-Bromo-5-(trifluoromethoxy)phenol” could potentially enhance the bioactivity of pharmaceutical compounds.
  • Material Science

    • Halophenols can be used in the synthesis of polymers . The unique properties of “2-Bromo-5-(trifluoromethoxy)phenol” could potentially be exploited in the development of new materials.
  • Sensors and Receptors

    • Arylboronic acids, which can be synthesized from halophenols, are used in the development of sensors and receptors . “2-Bromo-5-(trifluoromethoxy)phenol” could potentially be used in this context.
  • Functionalization of Nanoparticles

    • Halophenols can be used in the functionalization of nanoparticles . The unique properties of “2-Bromo-5-(trifluoromethoxy)phenol” could potentially be exploited in this field.
  • Boron Neutron Capture Therapy (BNCT) and Positron Emission Tomography (PET)

    • Arylboronic acids, which can be synthesized from halophenols, are used in BNCT and PET . “2-Bromo-5-(trifluoromethoxy)phenol” could potentially be used in these medical imaging techniques.

Safety And Hazards

The compound is considered hazardous. It may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to use it only outdoors or in a well-ventilated area .

properties

IUPAC Name

2-bromo-5-(trifluoromethoxy)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrF3O2/c8-5-2-1-4(3-6(5)12)13-7(9,10)11/h1-3,12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHRRKORKKIVAGJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1OC(F)(F)F)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrF3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60590674
Record name 2-Bromo-5-(trifluoromethoxy)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60590674
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-5-(trifluoromethoxy)phenol

CAS RN

205371-26-2
Record name 2-Bromo-5-(trifluoromethoxy)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60590674
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Bromo-5-(trifluoromethoxy)phenol
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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